3-(5-methyl-1H-indol-2-yl)-3-oxopropanenitrile
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Overview
Description
3-(5-methyl-1H-indol-2-yl)-3-oxopropanenitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The structure of this compound consists of an indole ring substituted with a methyl group at the 5-position and a nitrile group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-indol-2-yl)-3-oxopropanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 5-methylindole with a suitable nitrile precursor under specific reaction conditions. For example, the reaction of 5-methylindole with acrylonitrile in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1H-indol-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
3-(5-methyl-1H-indol-2-yl)-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-indol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-indole: A closely related compound with similar structural features.
3-(5-methyl-1H-indol-2-yl)acetic acid: Another derivative of 5-methylindole with different functional groups.
5-methyl-1H-indole-2-carboxylic acid: A compound with a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(5-methyl-1H-indol-2-yl)-3-oxopropanenitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its nitrile group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H10N2O |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-(5-methyl-1H-indol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C12H10N2O/c1-8-2-3-10-9(6-8)7-11(14-10)12(15)4-5-13/h2-3,6-7,14H,4H2,1H3 |
InChI Key |
UOKIHYDDGJYIOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)CC#N |
Origin of Product |
United States |
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